(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
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Overview
Description
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a synthetic organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol This compound is characterized by its unique spirocyclic structure, which includes both an oxazolidine and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl chloroformate as the reagent and a base such as triethylamine.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid functional group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloroformate, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Boc-2-oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic core but features a tert-butyl carbamate group instead of a benzyloxycarbonyl group.
2-Oxa-6-azaspiro[3.4]octane: Lacks the benzyloxycarbonyl and carboxylic acid groups, making it less functionalized.
Uniqueness
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is unique due to its combination of a spirocyclic core, benzyloxycarbonyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(18)12-6-15(9-20-10-15)8-16(12)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
InChI Key |
DAKYANUDYXKSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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